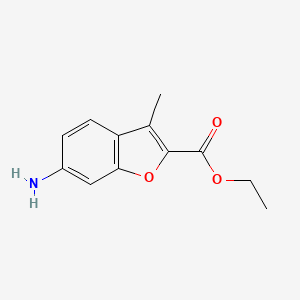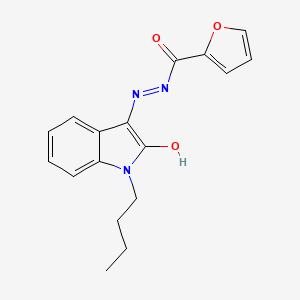
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C10H11FN4.
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile involves several steps, typically starting with the preparation of the fluoropyrimidine core. One common method involves the Baltz-Schiemann reaction, which is used to introduce the fluorine atom into the pyrimidine ring . The piperidine ring is then introduced through a series of nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Chemischer Reaktionen
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and polymers.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring enhances the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or research outcomes .
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile can be compared with other fluorinated pyrimidine derivatives, such as:
2-Amino-5-fluoropyridine: Another fluorinated pyrimidine with similar electronic properties but different biological activities.
4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: A compound with a similar fluoropyrimidine core but different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the fluoropyrimidine and piperidine rings, which confer unique chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLWIJOFANERPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(mesitylsulfonyl)amino]-2-piperazin-1-yl-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2992290.png)
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)





![2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2992306.png)
![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)

![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2992309.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)
